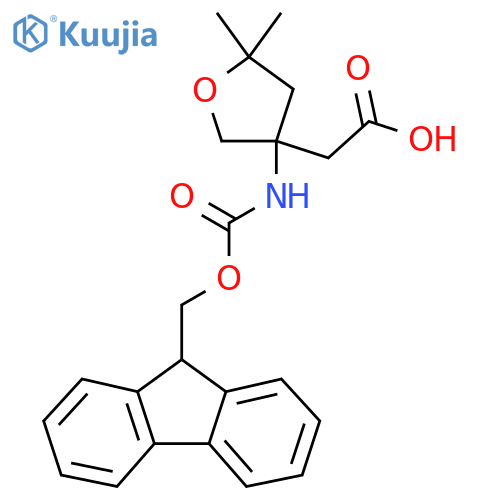Cas no 2148121-03-1 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid)

2148121-03-1 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid
- EN300-1285830
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid
- 2148121-03-1
-
- インチ: 1S/C23H25NO5/c1-22(2)13-23(14-29-22,11-20(25)26)24-21(27)28-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26)
- InChIKey: XICUNHFALGETRF-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC(=O)O)(CC1(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 395.17327290g/mol
- どういたいしつりょう: 395.17327290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 84.9Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285830-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 10000mg |
$8611.0 | 2023-10-01 | ||
| Enamine | EN300-1285830-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 250mg |
$1841.0 | 2023-10-01 | ||
| Enamine | EN300-1285830-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 5000mg |
$5807.0 | 2023-10-01 | ||
| Enamine | EN300-1285830-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 100mg |
$1761.0 | 2023-10-01 | ||
| Enamine | EN300-1285830-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1285830-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 500mg |
$1922.0 | 2023-10-01 | ||
| Enamine | EN300-1285830-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 1000mg |
$2002.0 | 2023-10-01 | ||
| Enamine | EN300-1285830-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 2500mg |
$3925.0 | 2023-10-01 | ||
| Enamine | EN300-1285830-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyloxolan-3-yl]acetic acid |
2148121-03-1 | 50mg |
$1682.0 | 2023-10-01 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
2148121-03-1 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 55290-64-7(Dimethipin)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
